![molecular formula C6H5BClFO2 B161286 4-Chloro-3-fluorophenylboronic acid CAS No. 137504-86-0](/img/structure/B161286.png)
4-Chloro-3-fluorophenylboronic acid
Overview
Description
4-Chloro-3-fluorophenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a linear formula of ClC6H3(F)B(OH)2 and a molecular weight of 174.37 .
Synthesis Analysis
This compound can be used as a reactant in various reactions. It has been used in Rh-catalyzed asymmetric addition reactions and palladium-catalyzed oxidative cross-coupling reactions .Molecular Structure Analysis
The molecular structure of 4-Chloro-3-fluorophenylboronic acid is represented by the linear formula ClC6H3(F)B(OH)2 . The compound consists of a phenyl ring substituted with a chlorine atom, a fluorine atom, and a boronic acid group.Chemical Reactions Analysis
4-Chloro-3-fluorophenylboronic acid is a reactant that has been used in the synthesis of 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene, which has shown high anti-thrombolytic activity . It can also participate in Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 174.37 . The melting point is between 242-247 °C .Scientific Research Applications
4-Chloro-3-fluorophenylboronic Acid: Scientific Research Applications
Rhodium-Catalyzed Asymmetric Addition Reactions: This compound serves as a reactant in rhodium-catalyzed asymmetric addition reactions, which are crucial for the synthesis of chiral molecules. These reactions are significant in producing pharmaceuticals and agrochemicals with high enantiomeric purity .
Palladium-Catalyzed Oxidative Cross-Coupling Reactions: It is also used in palladium-catalyzed oxidative cross-coupling reactions. This type of reaction forms carbon-carbon bonds and is widely used in the synthesis of complex organic compounds, including natural products, pharmaceuticals, and polymers .
Suzuki-Miyaura Coupling: Another notable application is in Suzuki-Miyaura coupling reactions. This boronic acid participates in the formation of biaryl compounds by coupling with aryl halides or vinyl halides under palladium catalysis. The Suzuki-Miyaura coupling is a powerful tool for constructing carbon-carbon bonds in both industrial and academic settings .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-3-fluorophenylboronic acid is the palladium catalyst in various chemical reactions . The compound interacts with the catalyst to facilitate the formation of carbon-carbon bonds, a critical step in many organic synthesis processes .
Mode of Action
4-Chloro-3-fluorophenylboronic acid operates through a mechanism known as Suzuki-Miyaura coupling . This process involves the cross-coupling of the boronic acid with a halide or pseudo-halide, facilitated by a palladium catalyst . The compound’s boron atom forms a complex with the palladium catalyst, enabling the transmetalation step crucial for bond formation .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which 4-Chloro-3-fluorophenylboronic acid participates, is a part of a broader class of palladium-catalyzed carbon-carbon bond-forming reactions . These reactions are fundamental to the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .
Pharmacokinetics
Its solubility, stability, and reactivity are crucial factors influencing its effectiveness in chemical reactions .
Result of Action
The action of 4-Chloro-3-fluorophenylboronic acid results in the formation of new carbon-carbon bonds . This enables the synthesis of complex organic molecules from simpler precursors, expanding the diversity and complexity of compounds that can be produced in a laboratory setting .
Action Environment
The action of 4-Chloro-3-fluorophenylboronic acid is influenced by various environmental factors. These include the presence and concentration of the palladium catalyst, the pH of the reaction medium, and the temperature . Optimizing these conditions is crucial for maximizing the yield and selectivity of the Suzuki-Miyaura coupling reaction .
Safety and Hazards
The compound is classified as an irritant and may cause respiratory irritation. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound . It has hazard statements H315, H319, H335, and precautionary statements P261, P305, P338, P351 .
Future Directions
properties
IUPAC Name |
(4-chloro-3-fluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClFO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJQIHGBUKZEHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381055 | |
Record name | 4-Chloro-3-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-fluorophenylboronic acid | |
CAS RN |
137504-86-0 | |
Record name | 4-Chloro-3-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-fluorophenylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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